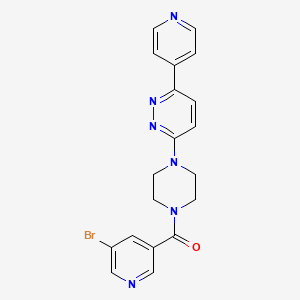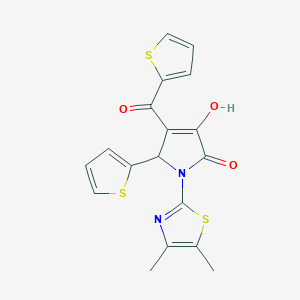
5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a compound with the CAS Number: 1270702-45-8 . It is also known as a thalidomide analog that can be useful in PROTAC research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C13H13N3O3/c14-7-3-4-8-9(6-7)13(19)16(12(8)18)10-2-1-5-15-11(10)17/h3-4,6,10H,1-2,5,14H2,(H,15,17) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.26 . It is a solid at 20°C .Applications De Recherche Scientifique
Thalidomide Analog
“5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione” is a thalidomide analog . Thalidomide and its analogs have been widely used in medical research due to their immunomodulatory, anti-inflammatory, and anti-angiogenic properties. They are particularly useful in the study of diseases such as cancer and autoimmune disorders.
PROTAC Research
This compound can be useful in Proteolysis Targeting Chimera (PROTAC) research . PROTACs are a class of drugs that work by tagging disease-causing proteins for destruction by the cell’s natural protein disposal system. This approach has shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders.
Biochemical Reagent
“5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione” can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and assays. They can help in the study of biological processes and the development of new therapeutic strategies.
Organic Compound for Life Science Research
This compound can be used as an organic compound for life science related research . Organic compounds are often used in the study of biological systems. They can help in understanding the chemical reactions that occur in living organisms, leading to insights into disease mechanisms and potential treatments.
Study of Protein Degradation
As a potential component of PROTACs, this compound could be used in the study of protein degradation . Understanding how proteins are degraded is crucial in many areas of biology and medicine, including the study of diseases caused by the accumulation of misfolded proteins.
Safety and Hazards
The compound has been classified with the signal word ‘Warning’. It is known to cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that isoindoline-1,3-dione compounds can modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
It is suggested that isoindoline-1,3-dione compounds can interact with their targets, such as the dopamine receptor d3, leading to potential changes in neuronal signaling .
Biochemical Pathways
The modulation of the dopamine receptor d3 by isoindoline-1,3-dione compounds suggests that they may influence dopaminergic signaling pathways .
Result of Action
It is suggested that isoindoline-1,3-dione compounds may have a potential capacity in the treatment of alzheimer’s disease due to their ability to inhibit β-amyloid protein aggregation .
Propriétés
IUPAC Name |
5-amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-7-3-4-8-9(6-7)13(19)16(12(8)18)10-2-1-5-15-11(10)17/h3-4,6,10H,1-2,5,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCBTIIVRYODOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3006410.png)

![6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B3006413.png)
![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3006414.png)
![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3006417.png)
![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B3006418.png)
![Bicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B3006420.png)


